molecular formula C7H7N3O4 B094180 4-Amino-2,6-dinitrotoluene CAS No. 19406-51-0

4-Amino-2,6-dinitrotoluene

Cat. No.: B094180
CAS No.: 19406-51-0
M. Wt: 197.15 g/mol
InChI Key: KQRJATLINVYHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dinitrotoluene (4A26DNT, CAS 19406-51-0) is a nitroaromatic compound with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol . It is a major metabolite of 2,4,6-trinitrotoluene (TNT), formed via microbial or enzymatic reduction of the nitro groups in aerobic and anaerobic environments . 4A26DNT is frequently detected in TNT-contaminated soils and aquatic systems due to incomplete mineralization during biodegradation . It is commercially available as a reference standard for environmental monitoring and toxicological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-100263 involves the reaction of (2R,3R)-2-phenyl-3-piperidinamine with (2-methoxyphenyl)methyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride hydrate form .

Industrial Production Methods

Industrial production of CP-100263 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in batch reactors, and the purification process involves multiple steps of crystallization and filtration to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

CP-100263 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CP-100263 has several scientific research applications, including:

Mechanism of Action

CP-100263 exerts its effects by antagonizing the neurokinin 1 receptor. This receptor is involved in the transmission of pain and inflammatory signals. By blocking this receptor, CP-100263 can reduce pain and inflammation. The compound binds to the receptor and prevents the binding of its natural ligand, substance P, thereby inhibiting the downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural analogs of 4A26DNT include:

  • 2-Amino-4,6-dinitrotoluene (2A46DNT, CAS 35572-78-2): A positional isomer of 4A26DNT, differing in the amino group location (C2 vs. C4).
  • 2,4-Diamino-6-nitrotoluene (2,4-DA-6-NT) and 2,6-Diamino-4-nitrotoluene (2,6-DA-4-NT): Further reduced metabolites with two amino groups.
  • TNT (2,4,6-trinitrotoluene) : Parent compound with three nitro groups.

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
TNT 118-96-7 C₇H₅N₃O₆ 227.13 Three nitro groups
4A26DNT 19406-51-0 C₇H₇N₃O₄ 197.15 One amino, two nitro groups
2A46DNT 35572-78-2 C₇H₇N₃O₄ 197.15 One amino, two nitro groups
2,4-DA-6-NT 6629-29-4 C₇H₈N₄O₂ 180.17 Two amino, one nitro group
2,6-DA-4-NT 19406-51-0 C₇H₈N₄O₂ 180.17 Two amino, one nitro group

Biodegradation Pathways and Environmental Persistence

  • 4A26DNT vs. 2A46DNT: Both are primary metabolites of TNT, formed via two-electron reductions. However, 4A26DNT is more frequently detected in environmental samples than 2A46DNT .
  • Diamino metabolites (2,4-DA-6-NT and 2,6-DA-4-NT): These compounds arise from additional reductions and are more likely to undergo denitration or polymerization in anaerobic environments .

Table 2: Biodegradation Rates in Rhizosphere Soil

Compound Detection Frequency (%) Persistence (Half-Life) Mineralization Potential
TNT 100 Weeks Low (<5% mineralized)
4A26DNT 85–90 Months Negligible
2A46DNT 40–50 Months Negligible
2,4-DA-6-NT 20–30 Days to weeks Moderate (anaerobic)

Enzymatic Reduction and Toxicity

  • Xenobiotic Reductase B Activity: 4A26DNT exhibits 24% activity relative to TNT, while 2A46DNT shows 0% activity with Pseudomonas putida enzymes, indicating steric hindrance or electronic effects from amino group positioning . TNT is fully reduced (100% activity), while 1,3,5-trinitrobenzene (TNB) shows higher activity (426%) due to symmetry and nitro group accessibility .
  • Cytotoxicity: 4A26DNT is moderately cytotoxic to H4IIE rat hepatoma cells (LC₅₀ = 18 µg/mL) but non-toxic to CHO cells, suggesting metabolic activation in mammalian systems . 2A46DNT and hydroxylamino derivatives (e.g., 4HA26DNT) are equally cytotoxic to both cell lines (LC₅₀ = 3–18 µg/mL) .

Detection and Cross-Reactivity

  • SPR Immunosensors: Cross-reactivity for 4A26DNT and 2A46DNT is ≤1.1%, making them poor surrogates for TNT detection compared to 2,4-DNT (3.7%) .
  • DDT-IMS Technology: Enables simultaneous detection of 4A26DNT, 2A46DNT, and diaminonitrotoluenes at femtogram levels, critical for monitoring contaminated sites .

Environmental and Health Implications

  • Persistence : 4A26DNT and 2A46DNT accumulate in soils and sediments due to resistance to aerobic degradation, posing long-term ecological risks .

Biological Activity

4-Amino-2,6-dinitrotoluene (4-ADNT) is a significant metabolite of 2,4,6-trinitrotoluene (TNT), known for its mutagenic and toxicological properties. This article explores the biological activity of 4-ADNT, focusing on its genotoxicity, metabolic pathways, and potential health effects based on diverse research findings.

4-ADNT is an aromatic amine with the chemical formula C₇H₇N₃O₄. Its structure includes two nitro groups and one amino group, which contribute to its reactivity and biological effects.

Metabolism and Toxicity

Upon exposure to TNT, 4-ADNT is formed through nitro reduction. This compound undergoes further metabolic transformations leading to various metabolites, including 4,6-diamino-2-nitrotoluene and 3-hydroxy-4-amino-2,6-dinitrotoluene. The metabolic pathway can be summarized as follows:

  • TNT → 4-ADNT (via nitro reduction)
  • 4-ADNT → 4,6-diamino-2-nitrotoluene (further reduction)
  • Hydroxylation → 3-hydroxy-4-amino-2,6-dinitrotoluene (ring modification)

These transformations can lead to oxidative stress and DNA damage, contributing to mutagenic effects observed in various studies .

Genotoxicity Studies

Numerous studies have assessed the genotoxic potential of 4-ADNT using bacterial assays. The following table summarizes key findings from selected studies:

Test System Dose/Concentration Results without Activation Results with Activation Comments
S. typhimurium TA98Urinary fractions from rats exposed to TNT+ (mutagenic)-Mutagenicity correlated with urinary levels of 4-ADNT
S. choleraesuisVarious concentrations-+ (mutagenic)DNA damage observed with metabolic activation
Human urine samplesOccupational exposure+ (high exposure)+ (post-work samples)Increased mutagenicity in post-work urine samples

The Ames test results indicate that 4-ADNT exhibits mutagenic properties in both standard and nitroreductase-deficient strains of Salmonella. Significant correlations between urinary concentrations of 4-ADNT and mutagenicity have been reported, highlighting its potential as a biomarker for exposure .

Health Effects

The health implications of 4-ADNT exposure are concerning. Epidemiological studies suggest a link between exposure to dinitrotoluenes and increased cancer risks. For instance, a study indicated that individuals with medium to high exposure levels had a significantly elevated hazard ratio for renal cancer (HR 2.12) .

Additionally, animal studies have demonstrated that oral exposure to dinitrotoluenes can lead to adverse effects on various organ systems, particularly the liver and kidneys .

Case Studies

  • Occupational Exposure : A study involving workers at a munitions factory showed that those exposed to TNT exhibited higher urinary levels of 4-ADNT compared to unexposed individuals. The post-work urine samples were significantly more mutagenic than pre-work samples, indicating that occupational exposure leads to increased genotoxicity .
  • Environmental Impact : A case study on soil contamination revealed that 4-ADNT can persist in the environment due to its chemical stability. Remediation efforts are complicated by its mutagenic properties, necessitating careful handling during cleanup processes .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying 4-ADNT in environmental matrices?

  • Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use fused-silica Ultra 2 columns (5% phenyl methyl silicone) paired with nitrogen-phosphorus or electron-capture detectors for high sensitivity. Calibrate with 0.1 mg/mL 4-ADNT standard solutions in acetonitrile-methanol (1:1) .
  • Urine Analysis: Follow WS/T 59-1996 guidelines for GC-based quantification of 4-ADNT in biological samples, ensuring proper derivatization steps to enhance volatility .
  • Quality Control: Store standards at 0–6°C to prevent degradation and validate detection limits (e.g., 0.0054 mg/kg in soil matrices) .

Q. How does 4-ADNT behave in soil and aquatic environments?

  • Key Findings:

  • Adsorption Dynamics: 4-ADNT adsorbs more strongly than TNT but less than 2,4-DANT. Saline environments (high K⁺/Na⁺) enhance adsorption compared to Ca²⁺-dominated freshwater systems .
  • Detection Limits in Soil:
CompoundSoil Detection Limit (mg/kg)
4-ADNT0.0054
2,4-DANT0.0016
  • Environmental Persistence: Track degradation via HPLC or LC-MS, noting that lactose and molasses accelerate 4-ADNT breakdown in anaerobic microbial systems .

Q. What are the primary degradation pathways of 4-ADNT in contaminated systems?

  • Biodegradation:

  • Under reducing conditions, 4-ADNT is further transformed into diamino metabolites (e.g., 2,4-DANT) by nitroreductase enzymes. Monitor using isotopic labeling or metabolite-specific probes .
  • Key Variable: Redox potential and organic carbon content significantly influence degradation rates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in adsorption coefficients across different soil types?

  • Experimental Design:

  • Batch Equilibration Studies: Use soils with varying clay content (e.g., illite vs. montmorillonite) and ionic compositions (Ca²⁺ vs. Na⁺). Measure adsorption isotherms at pH 5–7 to mimic natural conditions .
  • Data Normalization: Express coefficients relative to organic carbon (KOC) or cation exchange capacity (CEC) to account for soil heterogeneity .

Q. What methodological approaches address discrepancies in reported 4-ADNT degradation rates across studies?

  • Contradiction Analysis:

  • Matrix Effects: Compare degradation in sterile vs. microbially active systems to isolate biotic/abiotic pathways .
  • Analytical Cross-Validation: Use dual-detector systems (e.g., GC-MS + LC-UV) to confirm metabolite identity and quantify co-eluting interferents .

Q. How does 4-ADNT interact with humic substances in natural organic matter (NOM), and what are the implications for bioavailability?

  • Mechanistic Insights:

  • Enzyme-Mediated Binding: Oxidative enzymes (e.g., laccase) catalyze covalent bonding between 4-ADNT and humic monomers, reducing bioavailability. Characterize using <sup>14</sup>C-labeled 4-ADNT and size-exclusion chromatography .
  • Ecotoxicity Implications: Bound residues may still leach under acidic conditions; conduct sequential extraction tests to assess long-term stability .

Properties

IUPAC Name

4-methyl-3,5-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRJATLINVYHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074312
Record name 4-Amino-2,6-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [DOD - USCHPPM]
Record name 4-Amino-2,6-dinitrotoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11065
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00004 [mmHg]
Record name 4-Amino-2,6-dinitrotoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11065
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

19406-51-0, 58449-89-1
Record name 4-Amino-2,6-dinitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19406-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,6-dinitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Toluenamine, 2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2,6-dinitrotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2,6-dinitrotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2,6-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19406-51-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINO-3,5-DINITRO-4-METHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline (7.8 g, from above) and trifluoroacetic acid (100 mL) was stirred at room temperature for 15 min. After evaporation of the solvent under reduced pressure, the residue was taken up in ethyl acetate (100 mL), washed with saturated sodium bicarbonate solution, half-saturated sodium chloride solution, and dried over magnesium sulfate. After evaporation of the solvent, the residue was purified by flash column chromatography on silica gel eluting with acetone:hexane (1:3) to give 4-methyl-3,5-dinitro-phenylamine (2.45 g).
Name
N-t-butyloxycarbonyl-3,5-dinitro-4-methylaniline
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.